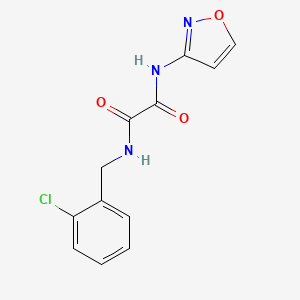

N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O3/c13-9-4-2-1-3-8(9)7-14-11(17)12(18)15-10-5-6-19-16-10/h1-6H,7H2,(H,14,17)(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDLVTBRVRMMIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=NOC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often employing Cu(I) or Ru(II) as catalysts.

Chlorobenzylation: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where 2-chlorobenzyl chloride reacts with an appropriate nucleophile.

Oxalamide Formation: The final step involves the coupling of the isoxazole and chlorobenzyl intermediates through an oxalamide linkage, typically using oxalyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production methods for N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential anticancer or antimicrobial properties.

Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: The compound can serve as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The isoxazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following table summarizes key oxalamide derivatives from the evidence, highlighting structural variations, applications, and safety profiles:

Key Observations:

Isoxazole’s nitrogen-oxygen heterocycle could confer metabolic stability distinct from pyridine (e.g., XXXX) or pyrazole (Compound 9) rings, which are prone to oxidation or glucuronidation .

Safety and Toxicity: NOEL values for flavoring agents (e.g., 8.36 mg/kg/day for No. 1770) suggest that substituents like methoxy or methyl groups on aromatic rings may reduce toxicity compared to halogens (e.g., chlorine) due to differences in metabolic pathways . Chlorine’s electronegativity might enhance persistence, necessitating lower NOEL thresholds for the target compound, though direct data are lacking.

Synthetic Approaches :

- The target compound’s synthesis likely parallels methods for analogous oxalamides, such as coupling 2-chlorobenzylamine and isoxazol-3-ylamine with oxalyl chloride or ethyl oxalate under basic conditions (e.g., triethylamine in 1,4-dioxane) .

Research Findings and Implications

Metabolic Pathways :

- Oxalamides with aromatic or heterocyclic substituents (e.g., pyridine, isoxazole) often undergo hydrolysis, oxidative metabolism, or glucuronidation. The chlorine in the target compound may slow hydrolysis, increasing reliance on oxidative pathways .

Pharmaceutical Potential: Isoxazole-containing compounds are prevalent in anti-inflammatory and antimicrobial agents. The target compound’s structure aligns with motifs seen in protease inhibitors or kinase-targeting drugs, though specific activity data are absent .

The target compound’s safety profile remains theoretical without empirical studies .

Biological Activity

N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique structure comprising an isoxazole ring linked to an oxalamide moiety through a chlorobenzyl group. This configuration is believed to contribute to its biological activity by facilitating interactions with various molecular targets.

The biological activity of N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating biochemical pathways critical for cellular functions.

- Receptor Interaction : It can bind to various receptors, potentially altering their activity and leading to physiological responses.

These interactions suggest that the compound could be effective in therapeutic applications, particularly in targeting diseases where these pathways are disrupted.

Antimicrobial and Anticancer Properties

Research indicates that N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide exhibits significant antimicrobial activity. In vitro studies have shown its efficacy against various bacterial strains, suggesting potential use in treating infections caused by resistant pathogens. Furthermore, preliminary investigations into its anticancer properties have indicated that it may inhibit tumor cell proliferation, although further studies are required to elucidate its full potential in oncology.

Comparative Analysis with Similar Compounds

A comparative analysis of similar compounds highlights the unique characteristics and potential advantages of N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(4-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide | 4-chlorobenzyl group | Antimicrobial, anticancer |

| N1-(3-fluorophenyl)-N2-(isoxazol-3-yl)oxalamide | Fluorophenyl group | Anticancer |

| N1-(2-morpholinoethyl)-N2-(isoxazol-3-yl)oxalamide | Morpholine moiety | Enzyme inhibition |

This table illustrates how variations in structural components can influence biological activity, emphasizing the importance of structure-activity relationship (SAR) studies in drug development.

Study on Antimicrobial Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent .

Investigation into Anticancer Effects

Another study focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism was attributed to the activation of caspase pathways and modulation of cell cycle progression. These findings suggest that N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide could serve as a lead compound for developing new anticancer therapies.

Q & A

Q. What are the established synthetic routes for N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step organic reactions, starting with coupling of 2-chlorobenzylamine and isoxazol-3-amine derivatives via oxalic acid intermediates. Key steps include:

- Amide bond formation : Use of coupling agents like EDCl/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under inert atmospheres .

- Purification : Chromatography (HPLC or column) and recrystallization to achieve >95% purity . Critical conditions:

- Temperature control (<5°C during acyl chloride formation to prevent side reactions).

- pH adjustment (neutral to slightly basic for amine activation) .

Q. How can the structural integrity of N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide be validated post-synthesis?

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm presence of the 2-chlorobenzyl group (aromatic protons at δ 7.2–7.5 ppm) and isoxazole protons (δ 8.1–8.3 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., HRMS m/z 348.0911 [M+H]+ for analogous compounds) .

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions in solid state .

Q. What functional groups in this compound influence its solubility and reactivity?

Key functional groups:

- Oxalamide core : Polar carbonyl groups enhance solubility in DMSO or DMF but reduce aqueous solubility .

- 2-Chlorobenzyl group : Hydrophobic moiety requiring surfactants for in vitro assays .

- Isoxazole ring : Electrophilic at C-5 position, enabling nucleophilic substitutions or cycloadditions .

Advanced Research Questions

Q. How can synthesis be optimized to address low yields in the final coupling step?

Common issues and solutions:

| Problem | Potential Fix | Reference |

|---|---|---|

| Impure intermediates | Pre-purify starting materials via flash chromatography . | |

| Side reactions (e.g., over-acylation) | Use slow addition of acyl chloride and excess base (e.g., triethylamine) . | |

| Poor solubility | Switch to polar aprotic solvents (e.g., DMSO) or sonicate reaction mixture . |

Q. How do contradictory bioactivity results (e.g., antimicrobial vs. inactive) arise across studies, and how can they be resolved?

Contradictions often stem from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity with fixed inoculum sizes) .

- Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) via HPLC .

- Target specificity : Use knock-out microbial strains or siRNA to confirm on-target effects .

Q. What computational strategies predict binding affinities of this compound with biological targets (e.g., enzymes)?

Methodological workflow:

Q. How does pH affect the stability of N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide in physiological conditions?

Stability profile:

- Acidic conditions (pH < 3) : Rapid hydrolysis of oxalamide to oxalic acid derivatives .

- Neutral/basic conditions (pH 7–9) : Stable for >24 hours, suitable for in vitro assays . Mitigation: Use enteric coatings for oral administration studies or buffer systems in cell culture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.